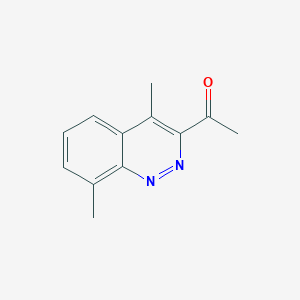

Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-

Description

Historical Context and Significance of Cinnoline (B1195905) Derivatives in Chemical Science

The journey of cinnoline chemistry began in 1883 with the first synthesis of the cinnoline core by V. Richter. pnrjournal.comwikipedia.org Initially, the synthesis was achieved through the cyclization of o-aminophenylpropiolic acid, which, after decarboxylation and reduction, yielded the parent heterocycle. wikipedia.org This discovery opened the door to a new class of nitrogen-containing heterocyclic compounds.

Over the decades, the significance of cinnoline derivatives has grown substantially. Initially explored for their chemical properties and structural novelty, research soon shifted towards their potential applications. nih.gov By the mid-20th century, scientists began to uncover the diverse pharmacological potential of these compounds. For instance, some derivatives were found to possess antibacterial and anti-inflammatory properties. ijper.org This led to more systematic investigations into their structure-activity relationships.

The timeline below highlights key milestones in the history of cinnoline chemistry:

| Year | Milestone | Significance |

| 1883 | First synthesis of the cinnoline core by V. Richter. pnrjournal.comwikipedia.org | Opened a new field of heterocyclic chemistry. |

| Mid-20th Century | Discovery of pharmacological activities. ijper.org | Shifted focus towards medicinal applications. |

| Late 20th Century | Development of more efficient synthetic methods. | Enabled broader exploration of derivatives. |

| 2011 | Isolation of the first natural cinnoline derivative. nih.gov | Demonstrated the presence of this scaffold in nature. |

| Present | Active area of research for various therapeutic targets. wisdomlib.orgnih.gov | Cinnolines are investigated for anticancer, anti-inflammatory, and other activities. |

The discovery of commercially relevant compounds like the antibacterial agent Cinnoxacin and the anti-inflammatory drug Cinnopentazone further solidified the importance of the cinnoline scaffold in medicinal chemistry. ijper.org These successes spurred further research into the synthesis and biological evaluation of a vast array of cinnoline analogues.

Academic Significance of Substituted Ethanone-Cinnoline Derivatives in Modern Synthetic Chemistry

Substituted ethanone-cinnoline derivatives, such as the titular "Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-", represent a significant area of interest in modern synthetic chemistry. The ethanone (B97240) (acetyl) group at the 3-position of the cinnoline ring serves as a versatile chemical handle for further molecular modifications. This allows for the construction of more complex molecules with tailored properties.

The academic significance of these derivatives lies in several key areas:

Medicinal Chemistry: The ethanone moiety can be a crucial pharmacophore or a synthetic intermediate for creating compounds with enhanced biological activity. For example, it can participate in reactions to form larger, more complex side chains that can interact more effectively with biological targets.

Organic Synthesis: The synthesis of substituted ethanone-cinnolines itself presents interesting challenges and opportunities for developing novel synthetic methodologies. Researchers explore various catalytic systems and reaction conditions to achieve efficient and regioselective synthesis. researchgate.net

Materials Science: The electronic properties of the cinnoline ring system can be modulated by the introduction of substituents like the ethanone group. This opens up possibilities for their use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors.

The general synthetic approach to 3-acetylcinnoline derivatives often involves the cyclization of a suitably substituted precursor, followed by acylation. The specific placement of the dimethyl groups on the benzene (B151609) ring of "Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-" would influence the electronic and steric environment of the molecule, potentially impacting its reactivity and biological profile.

Evolution of Research Paradigms in Cinnoline Chemistry and its Derivatives

Research in cinnoline chemistry has undergone a significant evolution since its inception. The initial focus on fundamental synthesis and characterization has expanded to encompass a multidisciplinary approach driven by the quest for new functional molecules.

Early research paradigms were largely centered on the development of classical synthetic routes, such as the Richter and Borsche syntheses, to produce the cinnoline core. wikipedia.org The exploration of the chemical reactivity of the parent cinnoline molecule was also a primary focus.

The mid to late 20th century saw a paradigm shift towards a more application-oriented approach, particularly in medicinal chemistry. ijper.orgnih.gov This era was characterized by the synthesis of libraries of cinnoline derivatives and their screening for various biological activities, including antibacterial, antifungal, and anti-inflammatory properties. pnrjournal.comnih.gov

In recent years, the research landscape has been shaped by several modern trends:

Catalysis: The use of transition metal catalysts, particularly palladium, has revolutionized the synthesis of functionalized cinnolines, allowing for more efficient and selective C-C and C-N bond formations. researchgate.netresearchgate.net

Computational Chemistry: In silico methods are now routinely used to predict the biological activity and physical properties of new cinnoline derivatives, guiding synthetic efforts towards the most promising candidates.

Green Chemistry: There is a growing emphasis on developing environmentally benign synthetic methods for cinnoline derivatives, utilizing safer solvents and reagents, and improving atom economy. researchgate.net

Target-Oriented Synthesis: Instead of random screening, modern research often focuses on designing and synthesizing cinnoline derivatives that target specific biological pathways or receptors implicated in diseases like cancer or neurodegenerative disorders. nih.gov

This evolution reflects the broader changes in the field of chemistry, moving from foundational discoveries to the rational design of molecules with specific functions for a wide range of applications. The continued exploration of compounds like "Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-" and its analogues will undoubtedly contribute to further advancements in this dynamic area of research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

924638-59-5 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

1-(4,8-dimethylcinnolin-3-yl)ethanone |

InChI |

InChI=1S/C12H12N2O/c1-7-5-4-6-10-8(2)12(9(3)15)14-13-11(7)10/h4-6H,1-3H3 |

InChI Key |

YSJQWTWAOSUTRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N=N2)C(=O)C)C |

Origin of Product |

United States |

Mechanistic Elucidation of Cinnoline Formation Reactions Pertinent to Ethanone, 1 4,8 Dimethyl 3 Cinnolinyl

Proposed Reaction Pathways for Cinnoline (B1195905) Annulation

The construction of the cinnoline ring system can be achieved through various reaction pathways, ranging from classical cyclization methods to modern transition-metal-free and metal-catalyzed annulations.

Classical Synthesis Routes: Historically, the synthesis of cinnolines has relied on several named reactions that typically involve the cyclization of appropriately substituted benzene (B151609) derivatives. researchgate.net

Richter Cinnoline Synthesis: This reaction involves the diazotization of ortho-aminophenylpropionic acid, followed by the cyclization of the resulting arenediazonium salt. researchgate.netwikipedia.org The initial discovery of cinnoline utilized a Richter-type cyclization of an alkyne-substituted diazonium salt, o-C₆H₄(N₂Cl)C≡CCO₂H, which cyclized in water to form a 4-hydroxycinnoline-3-carboxylic acid intermediate. wikipedia.org

Widman-Stoermer Synthesis: This method produces cinnolines through the diazotization of ortho-vinylanilines, followed by cyclization involving the diazonium cation and the vinyl group's double bond. researchgate.net The reaction generally proceeds at room temperature with high yields but requires a substituent on the α-carbon of the vinyl group for the reaction to be successful. researchgate.net

Borsche-Witte Synthesis: Another classical approach involves the cyclization of arylhydrazones, which serve as versatile precursors for the cinnoline system. researchgate.netwikipedia.org

Modern Synthetic Pathways: Recent advancements have focused on developing more efficient and environmentally benign methods, including transition-metal-free and catalyzed reactions.

Transition-Metal-Free Intramolecular Redox Cyclization: A notable pathway involves the reaction of 2-nitrobenzyl alcohol and benzylamine (B48309) under base-promoted conditions. nih.govrsc.org The proposed mechanism proceeds through a cascade of reactions: an initial intramolecular redox reaction, condensation, isomerization of an azo intermediate to a hydrazone, subsequent cyclization, and finally aromatization to yield the cinnoline product. nih.govrsc.org

Catalyst-Free Cascade Annulation: A simple and concise method has been developed utilizing the reaction of readily available enaminones and aryl diazonium tetrafluoroboronates. nih.gov These reactions proceed efficiently by heating in dimethyl sulfoxide (B87167) without any catalyst or additive, offering access to a broad diversity of cinnoline structures. nih.gov

Metal-Catalyzed Annulation: Modern synthetic strategies increasingly employ metal catalysts to facilitate C-C and C-N bond formations. researchgate.net Rhodium-catalyzed redox-neutral annulation of azo and diazo compounds via a tandem C–H activation and C–N bond formation strategy is one such example. rsc.org Copper-catalyzed aerobic annulation involving dehydrogenative amination or cascade cyclizations have also been reported as effective routes to functionalized cinnolines. rsc.org

Role of Key Intermediates in Cyclization Reactions

The mechanisms of cinnoline formation are characterized by the generation and transformation of several key intermediates.

Arenediazonium Salts: In classical methods like the Richter and Widman-Stoermer syntheses, arenediazonium salts are crucial intermediates. researchgate.net Formed by the diazotization of an ortho-substituted aniline (B41778), the highly reactive diazonium group acts as an internal electrophile, which is attacked by a nucleophilic moiety within the ortho-substituent to initiate cyclization. researchgate.net

Arylhydrazones: Hydrazones are central intermediates in many cinnoline syntheses, including the Borsche-Witte reaction and modern transition-metal-free pathways. researchgate.netnih.gov In a recently developed intramolecular redox cyclization, an ortho-azo intermediate, (E)-2-(benzyldiazenyl)benzaldehyde, first forms and then isomerizes to the key hydrazone intermediate, (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025). nih.govrsc.org This hydrazone subsequently undergoes an intramolecular cyclization to build the heterocyclic ring. rsc.org Experimental studies have confirmed that both 2-nitrosobenzaldehyde and the (E)-2-(2-benzylidenehydrazineyl) benzaldehyde are probable intermediates in this specific transformation, as their independent subjection to the reaction conditions yielded the final cinnoline product. nih.govrsc.org

Quinonemethylidene Intermediates: In certain reaction pathways, the formation of quinonemethylidene intermediates has been postulated. researchgate.net

Intramolecular Electron Transfer and Redox Processes in Cinnoline Synthesis

Redox processes and intramolecular electron transfer events are fundamental to several cinnoline synthesis mechanisms.

A prime example is a transition-metal-free synthesis from 2-nitrobenzyl alcohol, which is explicitly described as an intramolecular redox cyclization. nih.govrsc.org The proposed mechanism begins with the deprotonation of the alcohol, followed by an in-situ intramolecular redox reaction where the alcohol is oxidized to an aldehyde (forming 2-nitrosobenzaldehyde) and the nitro group is presumably reduced. nih.govrsc.org This key redox step generates the reactive aldehyde necessary for the subsequent condensation with benzylamine. rsc.org

The broader field of azine chemistry, which includes cinnolines, acknowledges the role of one-electron transfer in nucleophilic substitution reactions, highlighting that such processes can be integral to bond formation in these heterocyclic systems. acs.org Many classical syntheses also rely on oxidation-reduction processes, employing a wide variety of reducing systems to achieve the desired cyclization. researchgate.net However, the conditions for these redox reactions must be carefully chosen, as functional groups like aldehydes and primary alcohols can be sensitive to oxidation, and aromatic halogens can be unstable towards reducing agents. researchgate.net

Influence of Substituents on Reaction Mechanism and Regioselectivity

Substituents on the aromatic precursors can exert a significant influence on the reaction rate, yield, and regioselectivity of cinnoline formation. researchgate.net

The electronic nature of substituents often plays a critical role. For instance, in cyclization reactions proceeding through electrophilic attack on the benzene ring, the process is generally accelerated by the presence of electron-donating substituents. researchgate.net Conversely, the presence of undesirable functional groups such as –NH₂, –CN, and –OH can complicate reactions that proceed via radical pathways under oxidation-reduction conditions, potentially leading to resinification. researchgate.net

In a specific study on the transition-metal-free synthesis of cinnolines from 2-nitrobenzyl alcohol and various benzylamines, the nature of the substituent on the benzylamine's benzene ring was shown to affect the product yield. nih.govrsc.org Benzylamines with electron-donating or electron-neutral groups generally provided the corresponding cinnoline products in moderate to good yields. nih.govrsc.org

| Substituent on Benzylamine (R) | Product | Yield (%) |

| H | 3aa | 81 |

| 2-Me | 3ab | 71 |

| 3-Me | 3ac | 75 |

| 4-Me | 3ad | 78 |

| 2-OMe | 3af | 53 |

| 4-OMe | 3ag | 65 |

| 3,4-(OCH₂O)- | 3ai | 60 |

| 2-Br | 3aj | 62 |

| 3-F | 3al | 68 |

Table 1: Effect of substituents on the benzylamine ring on the yield of the corresponding cinnoline product in a transition-metal-free intramolecular redox cyclization reaction. Data sourced from nih.govrsc.org.

The study of these influences is often systematized using tools from physical organic chemistry, such as the Linear Free Energy Relationship (LFER), which can help interpret the reaction mechanism. researchgate.net While not specific to cinnoline synthesis in the cited source, methodologies like Hammett plots are used to correlate reaction rates with substituent constants, providing insight into whether a reaction proceeds via a stepwise or concerted mechanism and revealing the electronic demands of the transition state. researchgate.net

Computational Approaches to Mechanistic Studies

To gain deeper insight into the complex reaction mechanisms of cinnoline synthesis, computational chemistry has become an invaluable tool. While experimental studies identify intermediates and products, computational approaches can map out entire reaction pathways, characterize transition states, and calculate activation energy barriers.

Methods such as Density Functional Theory (DFT) are frequently employed to study reaction mechanisms in heterocyclic chemistry. These theoretical studies can provide detailed mechanistic insights into processes like C–H activation and annulation catalyzed by transition metals. acs.org For example, computational analysis can help elucidate the precise role of a catalyst, explain observed regioselectivity, and rationalize the effect of different ligands or additives on the reaction outcome. Molecular docking, another computational tool, is also used, though it is more commonly applied to understand the binding interactions between a synthesized molecule and a biological target rather than the synthesis mechanism itself. researchgate.net By modeling the potential energy surface of a reaction, computational studies can validate proposed mechanistic pathways and guide the rational design of more efficient synthetic routes to cinnolines and their derivatives. researchgate.netacs.org

Advanced Spectroscopic Characterization of Ethanone, 1 4,8 Dimethyl 3 Cinnolinyl and Cinnoline Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For Ethanone (B97240), 1-(4,8-dimethyl-3-cinnolinyl)-, both ¹H and ¹³C NMR would provide definitive evidence for its constitution.

Detailed ¹H NMR spectral analysis of the parent compound, 3-acetyl-4,8-dimethylcinnoline, has been used for its characterization. scispace.com The spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the cinnoline (B1195905) ring system would appear as multiplets in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atoms and other substituents. The methyl groups attached to the aromatic ring (at positions 4 and 8) and the acetyl methyl group would each produce a distinct singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetyl (-COCH₃) | ~2.5 - 2.8 | Singlet |

| 4-CH₃ | ~2.6 - 2.9 | Singlet |

| 8-CH₃ | ~2.7 - 3.0 | Singlet |

Similarly, ¹³C NMR spectroscopy is used to identify all unique carbon atoms in a molecule. pnrjournal.commdpi.com The spectrum of Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)- would be expected to show a signal for the carbonyl carbon of the acetyl group significantly downfield (around 190-200 ppm), along with distinct signals for the aromatic carbons of the cinnoline core and the carbons of the three methyl groups.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The characterization of newly synthesized cinnoline derivatives, including 3-acetyl-4,8-dimethylcinnoline, routinely involves IR spectral analysis. scispace.com The IR spectrum of Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)- is dominated by a strong absorption band characteristic of the carbonyl (C=O) group from the acetyl moiety.

Key vibrational frequencies provide evidence for the main structural features:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ for the ketone carbonyl group. researchgate.net

C=N and C=C Stretching: The aromatic cinnoline ring system will give rise to several absorption bands in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations of the C=N and C=C bonds. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed as stronger bands just below 3000 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-

| Functional Group | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| Ketone C=O Stretch | 1690 - 1710 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Mass spectral studies have been performed to characterize 3-acetyl-4,8-dimethylcinnoline. scispace.com For Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-, with a molecular formula of C₁₂H₁₂N₂O, the expected exact molecular weight is approximately 200.09 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 200.

The fragmentation pattern provides further structural confirmation. A prominent fragment would be expected from the loss of the acetyl group (CH₃CO•), resulting in a significant peak at m/z 157. Another common fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a peak at m/z 185. These fragmentation pathways help to confirm the presence and location of the substituents on the cinnoline core.

Table 3: Expected Mass Spectrometry Data for Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-

| m/z Value | Identity |

|---|---|

| 200 | [M]⁺ (Molecular Ion) |

| 185 | [M - CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic systems like cinnoline derivatives, UV-Vis spectra are characterized by absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The specific wavelengths of maximum absorption (λmax) are sensitive to the molecular structure and the solvent environment.

While specific UV-Vis data for Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)- is not detailed in the provided research, the study of related cinnoline derivatives shows that these compounds exhibit significant absorption in the UV and visible regions. scite.ai The electronic properties can be influenced by substituents and the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net For many nitrogen-containing heterocycles, increasing solvent polarity can cause a blue shift (hypsochromic shift) in n→π* transitions and a red shift (bathochromic shift) in π→π* transitions. Investigating the solvatochromic behavior of Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)- would provide insights into the nature of its electronic excited states and the change in dipole moment upon excitation. mdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While spectroscopic methods like NMR, IR, and MS are used to deduce the molecular structure, X-ray crystallography provides a direct visualization of the molecule's conformation and packing.

For a novel compound like Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-, obtaining a single crystal suitable for X-ray diffraction analysis would unequivocally confirm its structure, resolving any ambiguities from other methods. It would reveal the planarity of the cinnoline ring system and the orientation of the acetyl and methyl substituents relative to the ring. Although this technique is a gold standard for structural analysis, specific X-ray crystallographic data for Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)- has not been reported in the surveyed literature.

Computational and Theoretical Investigations in Cinnoline Chemistry Relevant to Ethanone, 1 4,8 Dimethyl 3 Cinnolinyl

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. numberanalytics.comresearchgate.net This method is used to determine the optimized molecular geometry, electronic energy, and distribution of electron density within a molecule. For a molecule like Ethanone (B97240), 1-(4,8-dimethyl-3-cinnolinyl)-, a DFT calculation would begin with the optimization of its three-dimensional structure to find the lowest energy conformation.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. For Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack. The regions of the molecule where the HOMO is localized are prone to electrophilic attack, while the areas with high LUMO density are susceptible to nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Disclaimer: The data in this table is for illustrative purposes only and represents typical values for a substituted cinnoline derivative. It is not based on experimental or calculated data for Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-.

Prediction of Reactivity Descriptors (Chemical Potential, Hardness, Electrophilicity Index)

Conceptual DFT provides a set of global reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors are calculated from the energies of the frontier orbitals.

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution. It is calculated as half the energy gap between the HOMO and LUMO: η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small gap and are more reactive.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ2 / (2η). A higher electrophilicity index indicates a stronger electrophile.

These descriptors provide a quantitative scale for comparing the reactivity of different molecules. For Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-, calculating these values would allow for a direct comparison of its reactivity with other known compounds.

| Reactivity Descriptor | Value |

|---|---|

| Chemical Potential (μ) | -4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Electrophilicity Index (ω) | 3.67 eV |

Disclaimer: The data in this table is for illustrative purposes only and is derived from the representative values in Table 1. It is not based on experimental or calculated data for Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-.

Modeling Oxidation-Reduction Potentials

The oxidation and reduction potentials of a molecule are critical indicators of its electrochemical behavior. These properties can be modeled computationally by calculating the energy difference between the neutral molecule and its corresponding cation (for oxidation) or anion (for reduction). 3ds.com DFT methods, combined with a suitable solvation model to account for the effects of the solvent, can provide accurate predictions of these potentials. 3ds.comchemrxiv.org For Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-, theoretical modeling of its redox potentials would be invaluable for applications in areas such as organic electronics or as a redox-active component in materials science. Machine learning models are also being increasingly used to predict redox potentials based on molecular features, offering a faster alternative to intensive DFT calculations. chemrxiv.org

Investigation of Optical Properties, Linear and Nonlinear Optics (NLO)

Computational methods, particularly Time-Dependent DFT (TD-DFT), are employed to investigate the optical properties of molecules. These calculations can predict the electronic absorption spectrum (UV-Vis spectrum) by determining the energies of electronic transitions from the ground state to various excited states.

Furthermore, the nonlinear optical (NLO) properties of a molecule can be assessed computationally. capes.gov.bryoutube.comyoutube.com NLO materials have applications in technologies like optical switching and frequency conversion. capes.gov.bryoutube.com The key parameters that determine a molecule's NLO response are the dipole moment (μ) and the first hyperpolarizability (β). Molecules with large dipole moments and significant charge transfer upon excitation tend to exhibit strong NLO properties. For Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-, with its asymmetric structure and the presence of electron-donating (dimethyl) and electron-withdrawing (acetyl) groups on the cinnoline core, there is potential for a significant NLO response. Computational studies would quantify this potential by calculating the hyperpolarizability.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.govresearchgate.net This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. ijpsr.comelsevierpure.com

Structure Activity Relationship Sar Methodologies for Ethanone, 1 4,8 Dimethyl 3 Cinnolinyl Analogues

Systematic Modification of the Cinnoline (B1195905) Scaffold and Side Chains

The systematic modification of the cinnoline core and its side chains is a fundamental strategy in SAR studies. nih.govresearchgate.net This approach involves the synthesis of a series of analogues where specific parts of the molecule are altered to observe the effect on biological activity.

Cinnoline Scaffold Modifications:

Ring Fusion: The fusion of other heterocyclic rings to the cinnoline nucleus has been explored to create novel chemical entities with enhanced biological profiles. nih.gov For instance, the synthesis of pyrazolo[4,3-c]cinnoline derivatives has been reported to yield compounds with dual anti-inflammatory and antibacterial activities. nih.gov

Substitution on the Benzene (B151609) Ring: The introduction of various substituents on the benzene portion of the cinnoline ring can significantly impact activity. Halogen-substituted derivatives, particularly those with chloro groups at the 6- or 7-positions, have shown potent antimicrobial and antifungal activity. nih.gov

Side Chain Modifications:

Alteration of the Ethanone (B97240) Moiety: The ethanone group at the 3-position of the cinnoline ring is a key feature. Modifications to this side chain, such as conversion to oximes, hydrazones, or other related functionalities, can modulate the compound's interaction with biological targets.

Introduction of Different Functional Groups: The introduction of various side chains, such as piperazine (B1678402) moieties, at different positions on the cinnoline ring has been investigated. For example, 4-(p-amino piperazine) cinnoline-3-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity. researchgate.net

A study on 6-hydroxycinnoline derivatives demonstrated that the nature and position of substituents on the cinnoline nucleus influenced their antimicrobial potency. nih.gov Halogen-substituted compounds were generally found to be the most active. nih.gov

Table 1: Impact of Cinnoline Scaffold and Side Chain Modifications on Biological Activity

| Modification Type | Specific Alteration | Observed Effect on Biological Activity |

| Scaffold Modification | Fusion with a pyrazole (B372694) ring | Creation of dual anti-inflammatory and antibacterial agents. nih.gov |

| Scaffold Modification | 6-chloro or 7-chloro substitution | Potent antimicrobial and antifungal activity. nih.gov |

| Side Chain Modification | Introduction of a piperazine moiety | Potential for enhanced antimicrobial properties. researchgate.net |

Exploration of Substitution Patterns and their Influence on Molecular Interactions

Electronic Effects: The introduction of electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., nitro, halo) can alter the electron distribution within the cinnoline ring system. nih.gov For instance, in a series of pyrazolo[4,3-c]cinnoline derivatives, compounds with an electron-donating group on a benzoyl ring exhibited higher anti-inflammatory activity than those with electron-withdrawing groups. nih.gov

Steric Effects: The size and shape of substituents can influence how a molecule fits into a receptor's binding pocket. Bulky substituents may enhance binding through increased van der Waals interactions or, conversely, may cause steric hindrance that prevents optimal binding.

Hydrophobic and Hydrophilic Interactions: The lipophilicity of a molecule, which is influenced by its substitution pattern, affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The introduction of hydrophilic groups can enhance water solubility and the potential for hydrogen bonding.

A molecular docking study on cinnoline-based Bruton's tyrosine kinase (BTK) inhibitors revealed that bulky substitutions are preferred at certain positions (R1 and R3), and introducing hydrophilic and negatively charged groups at the R1 position is important for improving inhibitory activity. nih.gov

Table 2: Influence of Substitution Patterns on Molecular Interactions and Activity

| Substitution Type | Example | Influence on Molecular Interaction | Resulting Biological Effect |

| Electron-donating group | Methyl | Increased electron density | Enhanced anti-inflammatory activity in some series. nih.gov |

| Electron-withdrawing group | Chloro | Altered charge distribution | Potent antimicrobial activity. nih.gov |

| Bulky substituent | Phenyl | Increased van der Waals contacts | Can enhance binding affinity if the pocket accommodates it. nih.gov |

| Hydrophilic group | Hydroxyl | Potential for hydrogen bonding | Improved BTK inhibitory activity in specific positions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches in Cinnoline Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wisdomlib.orgresearchgate.netnih.gov This approach is valuable in medicinal chemistry for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for activity. researchgate.net

In the context of cinnoline research, QSAR studies have been employed to:

Develop predictive models: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to cinnoline analogues. nih.gov These models can predict the biological activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more potent molecules.

Identify key descriptors: QSAR models can identify the molecular descriptors (e.g., steric, electronic, hydrophobic) that have the most significant impact on the biological activity of cinnoline derivatives. For example, a QSAR study on cinnoline-based BTK inhibitors highlighted the importance of bulky and hydrophilic substitutions at specific positions. nih.gov

A 3D-QSAR study on 115 novel cinnoline analogues as BTK inhibitors resulted in the development of highly predictive CoMFA and CoMSIA models. nih.gov The contour maps generated from these models provided a visual representation of the regions around the cinnoline scaffold where certain physicochemical properties would enhance or diminish biological activity. nih.gov

Identification of Key Structural Elements for Modulating Biological Activity

Through systematic SAR studies and computational approaches like QSAR, key structural elements of the cinnoline scaffold that are critical for modulating biological activity can be identified. nih.gov For analogues of Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-, these key features likely include:

The Cinnoline Nucleus: The bicyclic ring system itself is the fundamental pharmacophore. nih.govmdpi.com

The 4,8-Dimethyl Substitution Pattern: The presence and position of the methyl groups on the cinnoline ring are likely to influence activity by affecting the molecule's conformation and interaction with target sites. nih.gov

The 3-Ethanone Side Chain: This group provides a key point for interaction, potentially through hydrogen bonding or dipole-dipole interactions.

Substituents on the Benzene Ring: As discussed, the nature and position of substituents on the benzene portion of the cinnoline ring can significantly fine-tune the biological activity. nih.gov

Structure-activity relationship studies of dibenzo[c,h]cinnolines as topoisomerase I inhibitors revealed that the removal or replacement of a methylenedioxy group on one of the rings resulted in a substantial loss of activity, highlighting the critical nature of this specific structural element for that particular biological target. nih.gov

Rational Design Strategies for Novel Cinnoline-Based Scaffolds

The insights gained from SAR and QSAR studies provide a foundation for the rational design of novel cinnoline-based scaffolds with improved therapeutic properties. nih.govrsc.orgresearchgate.net These strategies aim to optimize the lead compound's activity, selectivity, and pharmacokinetic profile.

Key rational design strategies include:

Scaffold Hopping: This involves replacing the cinnoline core with other heterocyclic systems that maintain the key pharmacophoric features, potentially leading to compounds with different intellectual property profiles or improved properties.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physicochemical properties. For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidic character while potentially improving metabolic stability.

Structure-Based Design: When the 3D structure of the biological target is known, computational docking can be used to design novel cinnoline derivatives that fit optimally into the active site and form favorable interactions. nih.govnih.gov

For instance, the design of potent and selective inhibitors of phosphodiesterase 10A (PDE10A) involved the optimization of a 6,7-dimethoxy-4-(pyridin-3-yl)cinnoline lead structure to improve selectivity and metabolic stability. nih.gov This demonstrates a successful application of rational design to refine the properties of a cinnoline-based scaffold. nih.gov

Emerging Research Avenues and Challenges in Cinnoline Derivative Studies

Development of Green and Sustainable Synthetic Methodologies for Cinnoline (B1195905) Derivatives

The synthesis of cinnoline derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. researchgate.net Recognizing the environmental impact, a considerable research effort is now directed towards the development of green and sustainable synthetic methodologies. These approaches prioritize the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

One promising green approach is the use of microwave-assisted synthesis. researchgate.netrsc.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various polyfunctionally substituted cinnolines. researchgate.net For instance, the one-pot synthesis of cinnoline derivatives has been achieved under controlled microwave heating, offering high yields (86-93%) in a fraction of the time required by classical methods. researchgate.net

Another key aspect of green chemistry is the use of eco-friendly solvents, with water being the most desirable. nih.gov Researchers are exploring water-based synthetic routes for nitrogen-containing heterocycles like quinolines, a class of compounds structurally related to cinnolines. nih.govijpsjournal.comzenodo.org The application of biocatalysis, using enzymes to catalyze reactions, also represents a significant step towards greener synthetic pathways for these compounds. ijpsjournal.com

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Heterocycles

| Feature | Conventional Synthesis | Green Synthesis |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonic irradiation ijpsjournal.comzenodo.org |

| Solvents | Often hazardous organic solvents (e.g., dioxane, DMF) researchgate.netresearchgate.net | Water, ethanol (B145695), solvent-free conditions nih.govresearchgate.net |

| Catalysts | Often stoichiometric and/or toxic reagents researchgate.net | Recyclable nanocatalysts, biocatalysts nih.govijpsjournal.com |

| Reaction Time | Often several hours to days researchgate.net | Minutes to a few hours researchgate.net |

| Byproducts | Can be significant, requiring extensive purification | Minimized, often with cleaner reaction profiles |

Exploration of Novel Reaction Pathways and Catalytic Systems

The quest for more efficient and selective methods to construct the cinnoline core has led to the exploration of novel reaction pathways and innovative catalytic systems. pnrjournal.comnih.gov Traditional methods for cinnoline synthesis include the Richter synthesis, which involves the diazotization of o-aminophenylpropionic acid. thepharmajournal.com However, modern organic synthesis seeks more versatile and step-economical approaches.

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for the synthesis of complex cinnoline structures from readily available azobenzenes and alkynes. ijper.org This methodology avoids the need for pre-functionalized substrates and external oxidants, making it a highly efficient and atom-economical process. acs.org Similarly, palladium-catalyzed cross-coupling reactions have been employed to introduce diverse substituents onto the cinnoline scaffold, allowing for the fine-tuning of its chemical and biological properties.

The development of novel catalysts is central to these new synthetic strategies. Nanocatalysts, for example, are gaining traction due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. nih.govnih.gov These catalysts can be used in lower quantities and are often recyclable, adding to the sustainability of the process. nih.gov For instance, various metal-based nanoparticle catalysts have been successfully utilized in the synthesis of related heterocyclic compounds like quinolines. nih.gov

Advanced Spectroscopic Techniques for Dynamic Studies of Cinnoline Compounds

Understanding the structure, dynamics, and interactions of cinnoline derivatives is crucial for elucidating their mechanism of action and for the rational design of new analogues. Advanced spectroscopic techniques play a pivotal role in this endeavor.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY, HSQC, and HMBC, is indispensable for the unambiguous structural elucidation of newly synthesized cinnoline derivatives. acs.org These techniques provide detailed information about the connectivity of atoms within the molecule. For complex structures, X-ray crystallography offers the definitive solid-state structure, confirming stereochemistry and intermolecular interactions. researchgate.net

To study the dynamic behavior and electronic properties, techniques such as Fourier Transform Infrared (FT-IR) spectroscopy and UV-Vis spectroscopy are employed. ankara.edu.trnih.gov FT-IR provides information about the functional groups present in the molecule, while UV-Vis spectroscopy can reveal details about the electronic transitions and conjugation within the aromatic system. rsc.organkara.edu.tr Mass spectrometry is another critical tool, used to determine the molecular weight and fragmentation patterns of the compounds. nih.govnist.gov

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis has become a cornerstone of modern drug discovery and materials science. researchgate.netacs.org This integrated approach allows for the rational design of cinnoline derivatives with desired properties, saving significant time and resources compared to traditional trial-and-error methods. researchgate.net

Molecular docking is a computational technique widely used to predict the binding affinity and orientation of a small molecule within the active site of a biological target, such as an enzyme or receptor. researchgate.netnih.govelsevierpure.com This has been successfully applied to the design of novel cinnoline derivatives as potential inhibitors of targets like tubulin. researchgate.netnih.govelsevierpure.com By simulating these interactions, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity.

In addition to predicting biological activity, computational methods like Density Functional Theory (DFT) are used to calculate various molecular properties, including electronic structure, HOMO-LUMO energy gaps, and vibrational frequencies. ankara.edu.tr These theoretical calculations can guide the design of cinnoline derivatives with specific optoelectronic properties for applications in materials science. ankara.edu.tr The predicted properties can then be validated through experimental measurements. ankara.edu.tr

Table 2: Illustrative Workflow for Integrated Computational and Experimental Design

| Step | Technique/Approach | Objective |

| 1. Target Identification | Biological and literature data | Identify a relevant biological target for a specific disease. |

| 2. In Silico Screening | Molecular docking, virtual screening | Screen a virtual library of cinnoline derivatives against the target. |

| 3. Lead Candidate Selection | Binding energy calculations, ADMET prediction acs.org | Select promising candidates with high predicted affinity and favorable drug-like properties. |

| 4. Chemical Synthesis | Optimized synthetic route (e.g., green chemistry) | Synthesize the prioritized cinnoline derivatives. |

| 5. Spectroscopic Characterization | NMR, Mass Spectrometry, FT-IR | Confirm the structure and purity of the synthesized compounds. |

| 6. In Vitro/In Vivo Testing | Biological assays | Experimentally validate the predicted biological activity. |

| 7. Structure-Activity Relationship (SAR) Analysis | Both computational and experimental data | Refine the molecular design for improved potency and selectivity. |

Addressing Regioselectivity and Scalability Challenges in Cinnoline Synthesis

Two significant challenges in the synthesis of substituted cinnolines are controlling regioselectivity and ensuring the scalability of the synthetic route. Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can occur at different positions on a molecule. youtube.comnih.gov In the synthesis of 3-substituted cinnolines, for example, controlling the position of the substituent is crucial as different isomers can exhibit vastly different biological activities.

Recent advances in synthetic methodology have provided solutions to some of these challenges. For instance, three-component regioselective synthesis has been developed for certain classes of cinnoline derivatives, allowing for the controlled construction of specific isomers. acs.orgacs.org The choice of catalysts and reaction conditions plays a critical role in directing the outcome of these reactions. nih.gov

Scalability, the ability to produce larger quantities of a compound, is another critical consideration, especially for compounds that show promise in preclinical studies. researchgate.net Reactions that work well on a small laboratory scale may not be feasible for large-scale production due to cost, safety, or purification issues. Researchers are therefore focused on developing robust and practical synthetic methods that can be easily scaled up. researchgate.netacs.org This includes the use of flow chemistry, which can offer better control over reaction parameters and facilitate continuous production. consensus.app

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.